molecular formula C14H18N2O2S B11114076 N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide

N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide

Cat. No.: B11114076
M. Wt: 278.37 g/mol
InChI Key: UWZGNIBZLSYASB-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a morpholine ring and a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl) chloroacetamide. This intermediate is then reacted with morpholine and a sulfur source under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted morpholine derivatives. These products have their own unique properties and applications in various fields.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE is unique due to the presence of both a morpholine ring and a thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide

InChI

InChI=1S/C14H18N2O2S/c1-10-4-3-5-11(2)12(10)15-13(17)14(19)16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17)

InChI Key

UWZGNIBZLSYASB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=S)N2CCOCC2

Origin of Product

United States

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